molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No.: B2582595
CAS No.: 77652-69-8
M. Wt: 268.066
InChI Key: SJAHBHUWLQRPNQ-UHFFFAOYSA-N
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Description

7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a brominated chromenone derivative featuring a hydroxyimino functional group at position 3 and a bromine atom at position 7 of the chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a fused benzopyran-4-one structure, widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHBHUWLQRPNQ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-bromo-4H-chromen-4-one. This can be achieved through the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Hydroxyimino Group: The next step involves the introduction of the hydroxyimino group at the 3rd position. This can be accomplished by reacting 7-bromo-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, DMF), catalysts (palladium, copper)

    Reduction: Reducing agents (sodium borohydride, hydrogen gas), solvents (methanol, ethanol), catalysts (palladium on carbon)

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)

Major Products Formed

    Substitution: 7-substituted-3-[(hydroxyimino)methyl]-4H-chromen-4-one derivatives

    Reduction: 7-bromo-3-[(amino)methyl]-4H-chromen-4-one

    Oxidation: 7-bromo-3-[(nitroso)methyl]-4H-chromen-4-one

Scientific Research Applications

Antioxidant Properties

Research indicates that chromenone derivatives exhibit strong antioxidant activities. The hydroxyimino group can stabilize free radicals, making 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one a candidate for developing antioxidant agents. Studies have shown that compounds with similar structures can scavenge reactive oxygen species effectively .

Anticancer Activity

Several studies have reported the anticancer potential of chromenone derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated efficacy against breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase has been documented for chromenone derivatives. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enhance its effectiveness as a therapeutic agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available chromenones. Common methods include:

  • Bromination : Introduction of the bromo group via electrophilic bromination reactions.
  • Hydroxyimino Formation : The hydroxyimino group can be introduced through condensation reactions involving hydroxylamine derivatives.

These synthetic routes allow for the modification of the chromenone scaffold to optimize biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced amyloid plaque formation, suggesting that this compound could be a promising lead for Alzheimer's therapy .

Mechanism of Action

The mechanism of action of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound-enzyme complex. These interactions disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one can be contextualized by comparing it with analogs sharing the chromenone core but differing in substituents or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Yield (%) Melting Point (°C) References
This compound Br (7), –CH=N–OH (3) Potential antioxidant activity (inferred) Not reported Not reported
7-Bromo-2-(4-chlorophenyl)-3-hydroxy-6-iodo-4H-chromen-4-one (3k) Br (7), Cl (4-phenyl), I (6), –OH (3) High polarity, π-π stacking interactions 81 282–283
7-Bromo-3-hydroxy-6-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one (3l) Br (7), OCH3 (4-phenyl), I (6), –OH (3) Enhanced solubility due to methoxy group 74 201–202
3-((3-Hydroxypyridin-2-ylimino)methyl)-4H-chromen-4-one (I) –CH=N–(3-hydroxypyridinyl) (3) High antioxidant activity (BDE analysis) Not reported Not reported
7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one –OH (7), 4-methylphenoxy (3) Commercial interest (phytochemical studies) Not reported Not reported

Key Observations

Substituent Effects on Reactivity and Yield Bromination at position 7 (as in the target compound) is common in chromenone derivatives to modulate electronic properties. For example, 3k and 3l () use bromine to stabilize the aromatic system, with yields exceeding 70% via nucleophilic substitution . The hydroxyimino group at position 3 is rare.

Physical Properties Melting points vary significantly with substitution. For instance, iodinated derivatives like 3k (282–283°C) have higher melting points than methoxy-substituted analogs (3l: 201–202°C) due to increased molecular weight and halogen interactions . The absence of reported melting points for the target compound highlights a research gap, though bromine’s electronegativity likely raises its melting point compared to non-halogenated analogs.

Biological Activities Chromenones with hydroxyl or hydroxyimino groups at position 3 show antioxidant and enzyme-inhibitory properties. For example, homoisoflavonoids like 7-hydroxy-3-[(4-hydroxyphenyl)methyl]-4H-chromen-4-one () exhibit antioxidant effects via π-π interactions and hydrogen bonding . Brominated derivatives (e.g., 3k and 3l) are less studied for bioactivity but may offer enhanced stability for pharmaceutical applications .

However, similar brominated chromenones (e.g., 7-bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one, ) are synthesized via Claisen-Schmidt condensation, yielding 63% with methanol as solvent . Hydroxyimino groups are typically introduced via oximation reactions. For example, 8a () uses hydroxylamine to form a –CH=N–OH group, achieving 87% yield .

Biological Activity

7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves two main steps:

  • Bromination of 4H-chromen-4-one : This step introduces the bromine atom at the 7th position using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid.
  • Formation of the Hydroxyimino Group : The hydroxyimino group is added at the 3rd position by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The bromine atom may also engage in halogen bonding, enhancing the stability of the compound-enzyme complex. These interactions can disrupt critical pathways involved in diseases, particularly cancer.

Anticancer Properties

Research indicates that this compound exhibits potential as an anticancer agent. Studies have shown that it inhibits specific enzymes involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Effects

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal activity:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism involves inhibition of protein synthesis pathways and disruption of nucleic acid production .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound exhibits moderate antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Biofilm Inhibitory Concentration (MBIC) values suggest its effectiveness in reducing biofilm formation:

Bacterial StrainMBIC (μg/mL)
MRSA62.216 - 124.432
Staphylococcus epidermidis31.108 - 62.216

This activity is crucial for combating infections associated with biofilms, which are notoriously difficult to treat .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines have demonstrated that treatment with this compound leads to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of several pathogenic bacteria, outperforming some conventional antibiotics in specific cases .
  • Biofilm Disruption : Experimental data showed that this compound could significantly reduce biofilm formation on surfaces, suggesting its utility in preventing chronic infections linked to biofilms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one, and how can reaction conditions be optimized for yield?

  • Methodology : Condensation reactions using precursors like (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one with amines under controlled conditions. A study achieved 78% yield via a reaction with N,N,4-trimethylaniline in a petroleum ether/EtOAc solvent system. Key factors include solvent polarity, temperature control, and stoichiometric ratios of reagents .
  • Validation : Monitor reaction progress via TLC and confirm purity using column chromatography.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, bromine substitution, and hydroxyimino group placement. For example, distinct peaks at δ 177.38 (carbonyl) and δ 120–130 ppm (aromatic carbons) are critical .
  • HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]+) and isotopic patterns consistent with bromine .
  • HPLC : Assess purity (e.g., ≥95%) using reverse-phase chromatography .

Q. What spectroscopic methods confirm the presence of functional groups like bromo and hydroxyimino?

  • FTIR : Hydroxyimino O-H stretching vibrations (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹).
  • XPS : Bromine 3d orbital signals (~70 eV binding energy) confirm substitution .
  • ¹H NMR : Aromatic protons split into distinct patterns due to bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can crystallographic methods resolve challenges in determining this compound’s molecular structure?

  • Approach : X-ray diffraction using SHELX software (e.g., SHELXL for refinement). For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.45 Å, b = 7.08 Å) have been resolved for similar chromenones. SHELX handles twinning and high-resolution data efficiently .
  • Crystallization : Use solvent vapor diffusion with DMF/ethanol mixtures to grow single crystals. Slow evaporation minimizes defects .

Q. What computational strategies predict the compound’s biological activity, and how are these validated experimentally?

  • In Silico Methods :

  • Molecular Docking : Target enzymes like E. coli DNA gyrase (PDB: 1KZN) or cancer-related kinases (e.g., EGFR). A related chromenone showed a docking score of −9.2 kcal/mol, suggesting strong binding .
  • ADMET Prediction : Use SwissADME to estimate logP (~2.8) and bioavailability.
    • Experimental Validation :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to controls .

Q. How can reaction conditions be optimized to avoid side reactions during hydroxyimino group introduction?

  • Key Adjustments :

  • pH Control : Maintain slightly acidic conditions (pH 5–6) to stabilize the hydroxyimino intermediate.
  • Temperature : Reactions at 60–70°C minimize decomposition. A study achieved 75% selectivity using hydroxylamine hydrochloride in ethanol under reflux .
    • Monitoring : Use LC-MS to detect intermediates and adjust reagent stoichiometry dynamically.

Q. What strategies address low solubility in aqueous media for biological testing?

  • Solubilization : Use DMSO as a co-solvent (≤1% v/v) or formulate with cyclodextrins.
  • Structural Modification : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions while retaining activity .

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